molecular formula C9H10O4S B058249 2-(4-(Methylsulfonyl)phenyl)acetic acid CAS No. 90536-66-6

2-(4-(Methylsulfonyl)phenyl)acetic acid

Cat. No. B058249
CAS RN: 90536-66-6
M. Wt: 214.24 g/mol
InChI Key: HGGWOSYNRVOQJH-UHFFFAOYSA-N
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Description

2-(4-(Methylsulfonyl)phenyl)acetic acid is an intermediate used to prepare heterocyclic diaryl compounds as selective COX-2 inhibitors . It is also used to synthesize hydroxyfuranones as antioxidants and anti-inflammatory agents . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of 2-(4-(Methylsulfonyl)phenyl)acetic acid involves the use of 1-(4-Methanesulfonyl-phenyl)-ethanone, morpholine, and elemental sulfur . These are added in a round-bottom flask and refluxed for 2 hours at 398 K. A 3N solution of NaOH is then added, and the reaction mixture is refluxed for an additional 30 minutes .


Molecular Structure Analysis

The molecular formula of 2-(4-(Methylsulfonyl)phenyl)acetic acid is C9H10O4S . The InChI Code is 1S/C9H10O4S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) .


Chemical Reactions Analysis

2-(4-(Methylsulfonyl)phenyl)acetic acid has been used in the synthesis of heterocyclic diaryl compounds as selective COX-2 inhibitors . It has also been used in the synthesis of hydroxyfuranones as antioxidants and anti-inflammatory agents .


Physical And Chemical Properties Analysis

2-(4-(Methylsulfonyl)phenyl)acetic acid has a molecular weight of 214.24 . It is a solid at room temperature . It is slightly soluble in water .

Scientific Research Applications

Organic Synthesis

4-(Methylsulfonyl)phenylacetic acid is an important raw material and intermediate used in organic synthesis . It can be used to prepare a wide range of organic compounds, contributing to the development of new materials and products.

Pharmaceuticals

This compound plays a significant role in the pharmaceutical industry . It can be used as an intermediate in the synthesis of various drugs, contributing to the development of new medications and treatments.

Agrochemicals

4-(Methylsulfonyl)phenylacetic acid is also used in the production of agrochemicals . It can be used to synthesize pesticides, herbicides, and other agricultural chemicals, helping to improve crop yields and protect plants from pests and diseases.

Dyestuff Fields

In the dyestuff industry, this compound is used as a raw material and intermediate . It can be used in the synthesis of various dyes, contributing to the production of vibrant and long-lasting colors.

Preparation of Heterocyclic Diaryl Compounds

4-(Methylsulfonyl)phenylacetic Acid is an intermediate used to prepare heterocyclic diaryl compounds . These compounds are known for their selective COX-2 inhibitory activity, which makes them potential candidates for the development of anti-inflammatory drugs.

Synthesis of Hydroxyfuranones

This compound is also used to synthesize hydroxyfuranones . Hydroxyfuranones are known for their antioxidant and anti-inflammatory properties, making them useful in the development of health supplements and therapeutic agents.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

properties

IUPAC Name

2-(4-methylsulfonylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGWOSYNRVOQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341331
Record name 4-(Methylsulfonyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Methylsulfonyl)phenyl)acetic acid

CAS RN

90536-66-6
Record name 4-(Methylsulfonyl)phenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90536-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Mesylphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090536666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylsulfonyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-MESYLPHENYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C39I2W89XI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the synthesis method described in the research paper for 4-(Methylsulfonyl)phenylacetic acid?

A1: The research paper details a novel two-step synthesis of 4-(Methylsulfonyl)phenylacetic acid. The process starts with a Willgerodt reaction on 4-(methylthio)acetophenone to yield 4-(methylthio)phenylacetic acid. This intermediate is then oxidized using Oxone®, resulting in the final product, 4-(Methylsulfonyl)phenylacetic acid []. The significance lies in achieving a high yield of 70% and a purity of 98.9% []. This efficient synthesis method offers a valuable pathway for obtaining a high-purity compound for further research and potential applications.

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